4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid is classified as an active pharmaceutical ingredient (API) due to its potential therapeutic applications. It has the Chemical Abstracts Service (CAS) number 870703-72-3, which uniquely identifies it in chemical literature. The molecular formula for this compound is CHNO, and its molecular weight is approximately 351.35 g/mol . The compound features a piperazine ring that is protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable intermediate in drug synthesis.
The synthesis of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, time, and reagent concentrations to optimize yield and purity.
The molecular structure of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid features a piperazine ring substituted with a Boc group at one nitrogen atom and a nitro group at the para position relative to the carboxylic acid on the benzoic acid moiety. The presence of these functional groups contributes to its chemical reactivity and biological activity.
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a synthetic intermediate in medicinal chemistry.
The mechanism of action for 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid primarily relates to its interactions with biological targets. While specific studies on this compound may be limited, compounds containing piperazine moieties often act as antagonists or agonists at various receptors due to their structural similarity to neurotransmitters.
Further research is needed to elucidate its precise mechanism in biological systems.
The physical and chemical properties of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid are critical for understanding its behavior in various environments:
These properties influence formulation strategies in drug development.
4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid has several applications within scientific research:
The incorporation of the tert-butoxycarbonyl (Boc) group onto piperazine is a critical first step in synthesizing 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid. This protection shields the secondary amine during subsequent reactions, ensuring regioselective functionalization. Traditional methods involve reacting anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O). However, this approach suffers from low yields (60–70%) due to overprotection (bis-Boc formation) and requires extensive purification with hazardous solvents like toluene, increasing costs and environmental impact [7] [10].
An advanced strategy uses diethanolamine as a cost-effective precursor (Fig. 1):
Table 1: Comparison of Boc Protection Methods for Piperazine
Method | Starting Material | Key Conditions | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|---|
Conventional | Anhydrous piperazine | Toluene, RT | 60–70 | 95–98 | Overprotection, solvent hazards |
Diethanolamine-based | Diethanolamine | SOCl₂ reflux, NH₃, 60°C | ≥93.5 | >99.5 | Requires precise pH control |
Introducing a nitro group meta to the carboxylic acid on benzoic acid derivatives demands precise control to avoid isomer mixtures. Unsubstituted benzoic acid undergoes nitration at the meta position due to the carboxyl group’s electron-withdrawing nature. However, introducing a second substituent (e.g., 3-fluoro-2-substituted benzoic acids) significantly alters regioselectivity [2] [5].
Key findings from nitration studies include:
Table 2: Regioselectivity in Nitration of 3-Fluoro-2-Substituted Benzoic Acids
C2 Substituent (R) | Major Product | Regioselectivity (6-Nitro : 5-Nitro) | Proposed Influence |
---|---|---|---|
H | 6-Nitro | >95:5 | Fluorine + COOH synergy |
CF₃ | 6-Nitro | >98:2 | Enhanced electron withdrawal |
CO₂H | 6-Nitro | >95:5 | Steric minimal, electronic synergy |
tert-Butyl | 6-Nitro + 5-Nitro | ~85:15 | Steric hindrance at C6 |
The convergent synthesis of 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid requires coupling the Boc-piperazine and nitrobenzoic acid fragments. Both solid-phase and solution-phase strategies offer distinct advantages:
Limitations: Low functional group tolerance on resin, scale-up challenges, and higher cost per gram [6] [8].
Solution-Phase Synthesis:
Hybrid approaches use solid-supported scavengers (e.g., polymer-bound isocyanates) in solution-phase reactions to sequester excess amines, improving purity to >95% without chromatography [3] [8].
Coupling Boc-piperazine with halogenated nitrobenzoic acids relies on catalysts to achieve high efficiency. Two primary systems dominate:
Performance: Yields >90%, but risks palladium residues complicating purification [1] .
Copper-Mediated Ullmann-Goldberg Coupling:
Recent advances employ transition metal-free conditions using LiHMDS as a strong base in DMF. This approach achieves near-quantitative yields with 4-fluoro-3-nitrobenzoates at 25°C by activating the aryl fluoride toward SNAr, avoiding metal contamination .
Table 3: Catalytic Systems for Piperazine-Benzoic Acid Coupling
System | Catalyst/Ligand | Conditions | Yield (%) | Reaction Time | Advantages |
---|---|---|---|---|---|
Pd-Catalyzed | Pd₂(dba)₃/XantPhos | Toluene, 100°C, 12 h | 90–95 | Moderate | High yield, broad scope |
Cu-Mediated | CuI/1,10-phenanthroline | DMSO, 110°C, 24 h | 75–85 | Long | Low cost, simple workup |
Metal-Free (LiHMDS) | None | DMF, 25°C, 1–2 h | 95–98 | Short | No metal residues, room temperature |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5